1,3,2-Benzodioxaborole

Catalog No.
S1895996
CAS No.
274-07-7
M.F
C6H5BO2
M. Wt
119.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,2-Benzodioxaborole

CAS Number

274-07-7

Product Name

1,3,2-Benzodioxaborole

Molecular Formula

C6H5BO2

Molecular Weight

119.92 g/mol

InChI

InChI=1S/C6H4BO2/c1-2-4-6-5(3-1)8-7-9-6/h1-4H

InChI Key

CENMEJUYOOMFFZ-UHFFFAOYSA-N

SMILES

[B]1OC2=CC=CC=C2O1

Canonical SMILES

B1OC2=CC=CC=C2O1

1,3,2-Benzodioxaborole, commonly referred to as catecholborane, is an organoboron compound with the chemical formula C₆H₄BO₂. This compound features a unique bicyclic structure that includes a dioxaborole ring, contributing to its distinctive chemical properties. It is a colorless liquid at room temperature and is notable for its role in organic synthesis, particularly in hydroboration reactions. The presence of the catechol moiety enhances its reactivity and selectivity in various chemical transformations, making it a valuable reagent in organic chemistry.

Catecholborane is a hazardous compound due to its following properties:

  • Highly flammable liquid and vapor [].
  • Causes severe skin burns and eye damage [].
  • Reacts violently with water [].

Organic Synthesis

Catecholborane is a versatile reagent in organic synthesis due to its ability to participate in various reactions. Here are some key applications:

  • Hydroboration: Catecholborane readily reacts with alkenes to form vicinal diols through hydroboration-oxidation. This reaction allows for the introduction of hydroxyl groups at specific positions of a molecule Organic Syntheses.
  • Suzuki-Miyaura Coupling: Catecholborane can be converted into pinacolborane, a crucial intermediate used in Suzuki-Miyaura couplings. This palladium-catalyzed cross-coupling reaction is widely employed for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and various organic electrophiles Chemical Reviews.
  • Deoxygenation: Catecholborane can be used as a deoxygenation reagent for specific functional groups, such as epoxides and carbonyl compounds The Journal of Organic Chemistry: .

Other Research Applications

Beyond organic synthesis, catecholborane shows promise in other scientific research areas:

  • Medicinal Chemistry: The ability of catecholborane to participate in selective transformations makes it a potential tool for the synthesis of complex molecules with medicinal properties Tetrahedron Letters.
  • Material Science: Catecholborane derivatives are being explored for their potential applications in developing novel materials with unique properties, such as polymers and catalysts Dalton Transactions.

  • Hydroboration: It acts as a hydroboration reagent for alkenes and alkynes, yielding alkenyl and alkyl boronic acids and esters. This reaction is crucial for forming carbon-boron bonds, which are fundamental in organic synthesis .
  • Stereoselective Reductions: The compound can reduce β-hydroxy ketones to syn 1,3-diols selectively .
  • Formation of Vinylboranes: When treated with terminal alkynes, it generates trans vinylboranes, which can further participate in cross-coupling reactions like the Suzuki reaction .
  • Oxidative Addition: 1,3,2-Benzodioxaborole can oxidatively add to low valent metal complexes, forming boryl complexes that are useful in various catalytic processes .

The synthesis of 1,3,2-benzodioxaborole typically involves the following methods:

  • Reaction of Catechol with Borane: The most common method involves treating catechol with borane in an ether solvent like tetrahydrofuran. This reaction can yield catecholborane efficiently but may result in some loss of hydride .
  • Alternative Synthetic Routes: Other methods include the reaction of tris(catecholato)bisborane with alkali-metal boron hydrides such as lithium borohydride or sodium borohydride .
  • Catalytic Hydroboration: Recent studies have explored catalytic hydroboration using 1,3,2-benzodioxaborole itself as a catalyst for alkenes and alkynes .

1,3,2-Benzodioxaborole finds numerous applications in organic synthesis:

  • Synthesis of Boronic Acids: It is widely used to synthesize various boronic acids and esters that serve as intermediates in organic synthesis.
  • Cross-Coupling Reactions: The vinylboranes generated from its reactions are crucial precursors for Suzuki-Miyaura cross-coupling reactions .
  • Pharmaceutical Chemistry: Its derivatives are being explored for potential applications in drug development due to their unique reactivity profiles.

Interaction studies involving 1,3,2-benzodioxaborole primarily focus on its reactivity with different substrates and metal catalysts. Research has shown that it can effectively facilitate hydroboration reactions under mild conditions. Additionally, studies indicate that it can form stable complexes with transition metals, enhancing catalytic activity in various transformations . These interactions highlight its versatility as a reagent and catalyst in synthetic chemistry.

Several compounds share structural or functional similarities with 1,3,2-benzodioxaborole. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey FeaturesUnique Aspects
CatecholboraneOrganoboronDerived from catechol; used as a reducing agentStereoselective reduction capabilities
PinacolboraneOrganoboronMonomeric structure; less Lewis acidicStable under air; used in hydroboration
Tri-n-butylboraneOrganoboronCommon hydroboration reagent; more reactiveLess selective than catecholborane
Boron TrifluorideLewis AcidStrong electrophile; used in various reactionsHighly reactive; not suitable for selective reductions

The uniqueness of 1,3,2-benzodioxaborole lies in its ability to selectively participate in stereoselective reductions and its compatibility with various substrates in hydroboration reactions. Its structural features allow it to function effectively as both a reagent and a catalyst in synthetic applications.

Classical Catechol-Borane Condensation Methods

The fundamental approach to synthesizing 1,3,2-benzodioxaborole involves the direct condensation of catechol with various borane reagents [1]. The traditional method employs borane-tetrahydrofuran complex reacting with catechol in a cooled solution, typically at temperatures ranging from 0 to 25 degrees Celsius [1] [2]. This reaction proceeds through the elimination of hydrogen gas and formation of the characteristic five-membered boron-oxygen heterocycle [1].

The mechanism involves the nucleophilic attack of catechol hydroxyl groups on the electrophilic boron center, resulting in the displacement of hydride ligands [1]. However, this conventional approach suffers from significant drawbacks, including the loss of two mole equivalents of hydride and relatively modest yields of 70-80 percent [1] [2].

Diborane-Based Synthetic Routes

An alternative traditional method utilizes diborane gas as the boron source for the synthesis of 1,3,2-benzodioxaborole [3] [4]. This approach involves passing diborane through a suspension of catechol in hydrocarbon solvents such as benzene at 25 degrees Celsius [3]. The reaction typically requires 4-12 hours for completion and yields the target compound in 75-85 percent yield after distillation [3].

The diborane method offers several advantages over the borane-tetrahydrofuran approach, including better atom economy and the ability to conduct the reaction in non-coordinating solvents [3]. The procedure involves careful control of diborane flow rate and temperature to prevent side reactions and ensure complete conversion of starting materials [3].

Alkali Metal Hydride Methodologies

Heinrich Nöth and Detlef Männig developed a more efficient recovery method involving alkali-metal boron hydrides [1] [5]. This methodology employs lithium borohydride, sodium borohydride, or potassium borohydride in combination with tris(catecholato)bisborane in ethereal solvents [1] [5]. The reaction proceeds quantitatively in diglyme solvent, though separation from the solvent presents challenges [5].

The alkali metal hydride route offers yields exceeding 85-95 percent and provides improved control over reaction conditions [5]. The method involves ball milling sodium borohydride with 2,2′-ortho-phenylene-dioxybis(1,3,2-benzodioxaborole) in diethyl ether containing small amounts of lithium chloride as an activator [5].

Tri-ortho-phenylene bis-borate Approach

Herbert Brown and coworkers developed an additional synthetic procedure utilizing tri-ortho-phenylene bis-borate as a starting material [4]. This method involves the reaction of the borate precursor with diborane in various solvents including toluene, normal-heptane, and glyme derivatives [4]. The reaction typically operates at temperatures between 70-90 degrees Celsius and provides yields of 80-90 percent [4].

The tri-ortho-phenylene bis-borate method represents a significant advancement in terms of scalability and practical implementation [4]. The procedure allows for careful control of stoichiometry and provides a pathway that avoids many of the handling difficulties associated with more reactive borane reagents [4].

Catalytic Approaches for Large-Scale Production

Continuous Flow Chemistry Applications

Modern synthetic approaches have embraced continuous flow chemistry for the large-scale production of 1,3,2-benzodioxaborole derivatives [6] [7]. Flow chemistry systems provide enhanced heat and mass transfer phenomena, particularly important for exothermic boron-oxygen bond formation reactions [7]. These systems operate with precise temperature control and immediate in-line processing, minimizing the formation of byproducts [6].

Continuous flow reactors enable the synthesis of benzodioxaborole compounds at elevated temperatures ranging from 80-120 degrees Celsius while maintaining short residence times [6] [7]. The technology allows for the rapid production of substantial quantities, with some systems capable of processing kilogram quantities within hours [7].

Industrial Continuous Production Methods

Industrial production of 1,3,2-benzodioxaborole follows similar synthetic routes but employs continuous flow reactors to maintain consistent reaction conditions and improve overall yield . The process involves the use of automated systems for monitoring and controlling reaction parameters, ensuring high purity and efficiency in the production process .

Large-scale synthesis typically operates at production rates approaching one kilogram per day using specialized equipment designed for boron compound handling [9]. The industrial process incorporates advanced heating systems and precise temperature control to maintain optimal reaction conditions throughout the synthesis [9].

Palladium-Catalyzed Cross-Coupling Strategies

Catalytic approaches utilizing palladium complexes have emerged as viable methods for the synthesis of substituted 1,3,2-benzodioxaborole derivatives . The Suzuki-Miyaura coupling reaction provides a widely utilized method for forming carbon-carbon bonds in the construction of functionalized benzodioxaborole systems . This approach typically employs aryl halides coupled with boronic acid derivatives in the presence of palladium catalysts and appropriate bases .

The palladium-catalyzed methodology operates at temperatures between 80-100 degrees Celsius in solvents such as toluene or dimethylformamide . Reaction yields typically range from 70-85 percent, making this approach suitable for pilot-scale production of specialized benzodioxaborole derivatives .

Rhodium-Catalyzed Hydroboration Processes

Rhodium-catalyzed hydroboration represents another catalytic approach for accessing benzodioxaborole compounds through alternative disconnection strategies [11] [12]. These processes utilize 1,3,2-benzodioxaborole as a hydroboration reagent for the synthesis of alkane- and alkeneboronic acids and esters [11] [12]. The methodology provides excellent regioselectivity and stereoselectivity in the formation of carbon-boron bonds [11] [12].

The rhodium-catalyzed processes typically operate under mild conditions with catalyst loadings of 1-5 mole percent [11] [12]. The reactions proceed efficiently at room temperature or slightly elevated temperatures, providing products in yields ranging from 70-90 percent [11] [12].

Purification and Isolation Techniques

Distillation Methods

Vacuum distillation represents the most widely employed method for the purification of 1,3,2-benzodioxaborole [13]. The technique utilizes reduced pressure conditions, typically 10-50 millimeters of mercury, combined with temperatures between 80-120 degrees Celsius to prevent thermal decomposition [13]. The distillation setup requires crack-free glassware and careful attention to vacuum quality to achieve optimal separation [13].

Simple distillation at atmospheric pressure can be employed for crude purification, with 1,3,2-benzodioxaborole distilling at approximately 175 degrees Celsius [13]. However, vacuum distillation is preferred for high-purity applications due to the reduced risk of thermal degradation [13]. The purified product typically achieves purities exceeding 95 percent through careful distillation techniques [13].

Chromatographic Separation Techniques

Column chromatography using silica gel provides an effective method for the purification of 1,3,2-benzodioxaborole and its derivatives [14] [15]. The technique typically employs hexanes and ethyl acetate solvent systems with gradient elution to achieve optimal separation [14]. Flash column chromatography can be performed using 35-70 micron silica gel with wet-pack methods [14].

High-performance liquid chromatography offers analytical and preparative scale purification capabilities [16]. Reverse-phase chromatography using C18 columns with acetonitrile-water-phosphoric acid mobile phases provides excellent separation of benzodioxaborole compounds [16]. The method achieves purities exceeding 99 percent and is suitable for both analytical characterization and preparative isolation [16].

Crystallization and Recrystallization Procedures

Recrystallization from appropriate solvents provides a reliable method for obtaining high-purity 1,3,2-benzodioxaborole [17]. Hexanes serves as an effective recrystallization solvent, with the process involving dissolution at elevated temperature followed by controlled cooling [14]. The crystallization process typically includes cooling to -20 degrees Celsius to maximize crystal formation and minimize mother liquor retention [14].

The recrystallization procedure involves dissolving the crude material in boiling hexanes, followed by gradual cooling to room temperature over 20 hours [14]. Further cooling in ice baths and freezer storage enhances crystal formation and improves final purity [14]. Multiple recrystallization cycles can be employed to achieve purities exceeding 95 percent [14].

Solvent Extraction and Purification

Solvent extraction techniques utilize the differential solubility of 1,3,2-benzodioxaborole in various solvent systems [18]. Extraction with diethyl ether from aqueous solutions provides an effective method for isolating the compound from reaction mixtures [19]. The technique is particularly useful for removing water-soluble impurities and inorganic salts [18].

The extraction process typically involves multiple extraction steps to ensure complete recovery of the target compound [18]. Distribution coefficients between organic and aqueous phases determine the efficiency of the extraction process [18]. Properly executed solvent extraction can achieve purities of 85-90 percent, making it suitable for preliminary purification before more advanced techniques [18].

Analytical and Quality Control Methods

Quality control of 1,3,2-benzodioxaborole involves multiple analytical techniques to ensure product purity and identity [16]. High-performance liquid chromatography provides quantitative analysis of purity levels and identification of potential impurities [16]. Nuclear magnetic resonance spectroscopy confirms structural identity through characteristic boron-11 and carbon-13 signals [20].

Gas chromatography coupled with mass spectrometry enables both purity analysis and molecular confirmation [16]. The analytical methods must account for the moisture sensitivity of benzodioxaborole compounds and employ appropriate sample handling procedures [16]. Standard analytical protocols typically require purity levels exceeding 98 percent for research applications [16].

Purification MethodOperating ConditionsTypical Purity (%)Scale Suitability
Vacuum Distillation10-50 mmHg, 80-120°C>95Laboratory to pilot
Column ChromatographySilica gel, hexanes/ethyl acetate>98Laboratory
RecrystallizationHexanes, cooling to -20°C>95Laboratory to pilot
High-Performance Liquid ChromatographyC18 column, acetonitrile/water/phosphoric acid>99Analytical/preparative
Solvent ExtractionDiethyl ether/water85-90All scales
Simple DistillationAtmospheric pressure, 175°C90-95Industrial
Synthetic MethodStarting MaterialsTypical Yield (%)Operating Temperature (°C)Scalability
Traditional Catechol-BoraneCatechol + borane-tetrahydrofuran70-800-25Laboratory
Diborane RouteCatechol + diborane gas75-8525-90Pilot/Industrial
Alkali Metal HydrideSodium borohydride + tris(catecholato)bisborane85-95Room temperatureLaboratory
Tri-ortho-phenylene bis-borateTri-ortho-phenylene bis-borate + diborane80-9070-90Industrial
Flow ChemistryCatechol + borane precursors65-8580-120Industrial
Palladium-CatalyzedAryl halides + catechol70-8580-100Pilot

UNII

UB69382H5J

Wikipedia

Catecholborane

General Manufacturing Information

1,3,2-Benzodioxaborole: ACTIVE

Dates

Modify: 2023-08-16

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